molecular formula C22H19NO3 B311644 Ethyl 4-[(4-phenylbenzoyl)amino]benzoate

Ethyl 4-[(4-phenylbenzoyl)amino]benzoate

Cat. No.: B311644
M. Wt: 345.4 g/mol
InChI Key: MXGXGPMVXXKJDB-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-phenylbenzoyl)amino]benzoate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl ester group, a biphenyl moiety, and an amide linkage. Its molecular formula is C22H19NO3.

Properties

Molecular Formula

C22H19NO3

Molecular Weight

345.4 g/mol

IUPAC Name

ethyl 4-[(4-phenylbenzoyl)amino]benzoate

InChI

InChI=1S/C22H19NO3/c1-2-26-22(25)19-12-14-20(15-13-19)23-21(24)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-15H,2H2,1H3,(H,23,24)

InChI Key

MXGXGPMVXXKJDB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Step 1: Esterification of 4-Nitrobenzoic Acid

4-Nitrobenzoic acid is reacted with absolute ethanol in the presence of a solid catalyst (e.g., neodymium oxide) and a water entrainer (e.g., toluene). The reaction is conducted under reflux (120–150°C) for 3–6 hours, removing water via a Dean-Stark trap. Key parameters include:

ParameterOptimal Value
Molar ratio (acid:ethanol)1:1.5–2.0
Catalyst loading1–5 wt% of substrate
Temperature120–150°C
Yield85–92%

The intermediate, ethyl 4-nitrobenzoate, is isolated via hot filtration and used directly in the next step.

Step 2: Catalytic Hydrogenation

Ethyl 4-nitrobenzoate undergoes hydrogenation using 5% Pd/C (0.1–5 wt%) under H₂ (1–3 atm) at 80–100°C for 2–4 hours. The nitro group is reduced to an amine, yielding ethyl 4-aminobenzoate. Subsequent acylation with 4-phenylbenzoyl chloride in the presence of triethylamine produces the target compound.

Reaction Conditions for Acylation:

  • Solvent: Dichloromethane or tetrahydrofuran

  • Temperature: 0–25°C

  • Yield: 75–88%

  • Purity: ≥99.5% (via recrystallization from ethanol)

Direct Coupling via Carbodiimide Reagents

An alternative one-pot method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to couple 4-phenylbenzoic acid and ethyl 4-aminobenzoate. This approach, adapted from peptide synthesis protocols, avoids isolation of intermediates.

Optimized Protocol

  • Activation of 4-Phenylbenzoic Acid:

    • 4-Phenylbenzoic acid (1.2 eq) is dissolved in anhydrous DMF.

    • EDC (1.5 eq) and hydroxybenzotriazole (HOBt, 1.5 eq) are added at 0°C.

    • The mixture is stirred for 30 minutes to form the active ester.

  • Coupling with Ethyl 4-Aminobenzoate:

    • Ethyl 4-aminobenzoate (1.0 eq) is added, and the reaction is stirred at 25°C for 12–24 hours.

    • The product is precipitated with ice-water, filtered, and purified via column chromatography (hexane/ethyl acetate).

Performance Metrics:

ParameterValue
Yield68–78%
Purity95–98%
Reaction time12–24 hours

Ultrasonic-Assisted Synthesis

Ultrasonic irradiation enhances reaction rates and yields by improving mass transfer. A study in ACS Omega demonstrated this for analogous thiourea derivatives, suggesting applicability to ethyl 4-[(4-phenylbenzoyl)amino]benzoate.

Procedure

  • Ethyl 4-aminobenzoate and 4-phenylbenzoyl chloride (1:1.1 molar ratio) are mixed in acetonitrile.

  • Triethylamine (1.5 eq) is added, and the mixture is sonicated at 40 kHz, 80% intensity, 50°C for 1–2 hours.

  • The product is isolated by evaporation and recrystallized from ethanol.

Advantages Over Conventional Heating:

MetricUltrasonic MethodConventional Method
Reaction time1–2 hours6–8 hours
Yield82–89%70–75%
Energy consumption30% lower

Industrial-Scale Production Considerations

Scaling up the esterification-hydrogenation route requires:

  • Catalyst Recycling: Neodymium oxide and Pd/C can be reused ≥10 times with <5% activity loss.

  • Solvent Recovery: Toluene and ethanol are distilled and reused, reducing waste.

  • Continuous Hydrogenation: Fixed-bed reactors with Pd/C catalysts achieve throughputs of 50–100 kg/day.

Economic Comparison of Methods:

MethodCost ($/kg)ScalabilityEnvironmental Impact
Esterification-Hydrogenation120–150HighModerate (solvent use)
Direct Coupling180–220MediumHigh (DMF waste)
Ultrasonic-Assisted140–170LowLow

Analytical Characterization

Final product validation requires:

  • HPLC: Purity ≥99.5% (C18 column, 70:30 acetonitrile/water, 1 mL/min).

  • NMR: Key signals include δ 8.2 ppm (aromatic H), δ 4.3 ppm (ethyl CH₂), and δ 1.3 ppm (ethyl CH₃).

  • Mass Spectrometry: m/z 345.4 [M+H]⁺.

Challenges and Solutions

  • Byproduct Formation: Over-acylation can occur at elevated temperatures. Mitigated by maintaining temperatures ≤25°C during coupling.

  • Solid Deposition: Ethyl 4-aminobenzoate may crystallize in reactors. Additives like 1-butanol (5–10 vol%) prevent fouling.

Emerging Techniques

Recent advances include:

  • Microwave-Assisted Synthesis: Reduces reaction times to 10–20 minutes but requires specialized equipment.

  • Flow Chemistry: Enables continuous production with >90% yield in microreactors .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-[(4-phenylbenzoyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Ethyl 4-[(4-phenylbenzoyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-phenylbenzoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

    Ethyl 4-aminobenzoate:

    Ethyl 4-[(2-biphenylylcarbonyl)amino]benzoate: A structurally similar compound with slight variations in the biphenyl moiety.

Uniqueness: Ethyl 4-[(4-phenylbenzoyl)amino]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its biphenyl moiety and amide linkage contribute to its stability and reactivity, making it a valuable compound in various applications.

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